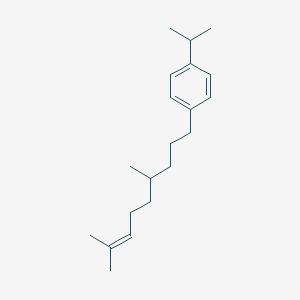![molecular formula C13H10N4O4 B14359826 1-{[3-(4-Azidophenyl)acryloyl]oxy}pyrrolidine-2,5-dione CAS No. 95016-12-9](/img/structure/B14359826.png)
1-{[3-(4-Azidophenyl)acryloyl]oxy}pyrrolidine-2,5-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-{[3-(4-Azidophenyl)acryloyl]oxy}pyrrolidine-2,5-dione is a complex organic compound that features a pyrrolidine-2,5-dione core structure with an azidophenylacryloyl substituent
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-{[3-(4-Azidophenyl)acryloyl]oxy}pyrrolidine-2,5-dione typically involves the following steps:
Formation of the Pyrrolidine-2,5-dione Core: This can be achieved through the cyclization of appropriate precursors such as succinic anhydride and amines under acidic or basic conditions.
Introduction of the Azidophenylacryloyl Group: This step involves the reaction of the pyrrolidine-2,5-dione core with 4-azidophenylacrylic acid or its derivatives. The reaction conditions often include the use of coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts such as DMAP (4-dimethylaminopyridine).
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
化学反応の分析
Types of Reactions
1-{[3-(4-Azidophenyl)acryloyl]oxy}pyrrolidine-2,5-dione can undergo various chemical reactions, including:
Oxidation: The azido group can be oxidized to form nitro or other oxidized derivatives.
Reduction: The azido group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The azido group can participate in nucleophilic substitution reactions, forming new bonds with nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as amines, thiols, and alcohols under mild conditions.
Major Products
Oxidation: Nitro derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted products depending on the nucleophile used.
科学的研究の応用
1-{[3-(4-Azidophenyl)acryloyl]oxy}pyrrolidine-2,5-dione has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Medicine: Investigated for its potential as a pharmacophore in drug discovery, particularly in the development of anti-cancer and anti-inflammatory agents.
Industry: Utilized in the synthesis of advanced materials, including polymers and nanomaterials, due to its unique structural features.
作用機序
The mechanism of action of 1-{[3-(4-Azidophenyl)acryloyl]oxy}pyrrolidine-2,5-dione depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The azido group can participate in bioorthogonal reactions, allowing for selective labeling and modification of biomolecules.
類似化合物との比較
Similar Compounds
Pyrrolidine-2,5-dione Derivatives: Compounds like succinimide and phthalimide share the pyrrolidine-2,5-dione core structure.
Azidophenylacryloyl Derivatives: Compounds with similar azido and phenylacryloyl groups, such as 4-azidophenylacrylic acid.
Uniqueness
1-{[3-(4-Azidophenyl)acryloyl]oxy}pyrrolidine-2,5-dione is unique due to the combination of the pyrrolidine-2,5-dione core and the azidophenylacryloyl group
特性
CAS番号 |
95016-12-9 |
|---|---|
分子式 |
C13H10N4O4 |
分子量 |
286.24 g/mol |
IUPAC名 |
(2,5-dioxopyrrolidin-1-yl) 3-(4-azidophenyl)prop-2-enoate |
InChI |
InChI=1S/C13H10N4O4/c14-16-15-10-4-1-9(2-5-10)3-8-13(20)21-17-11(18)6-7-12(17)19/h1-5,8H,6-7H2 |
InChIキー |
WTOOFLQUPWOYGG-UHFFFAOYSA-N |
正規SMILES |
C1CC(=O)N(C1=O)OC(=O)C=CC2=CC=C(C=C2)N=[N+]=[N-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


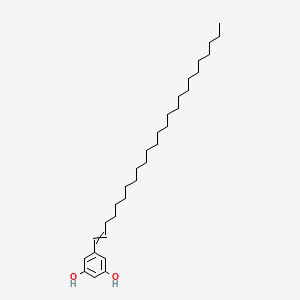
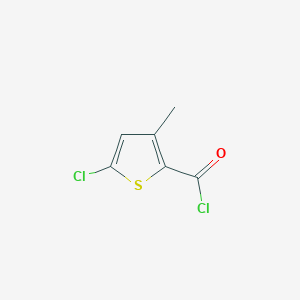
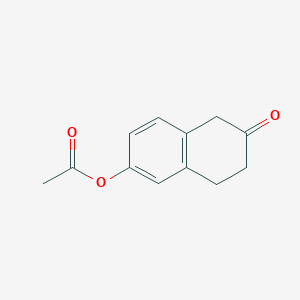
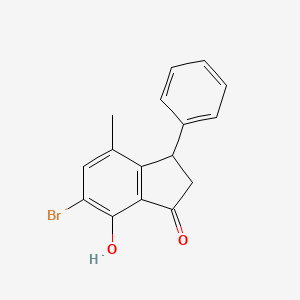
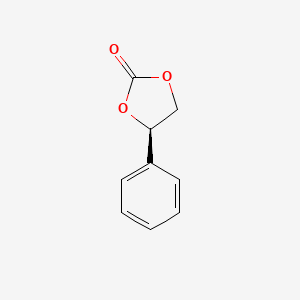
![{4-(4-Fluorophenyl)-5-[4-(methylsulfanyl)phenyl]thiophen-2-yl}(trimethyl)silane](/img/structure/B14359784.png)
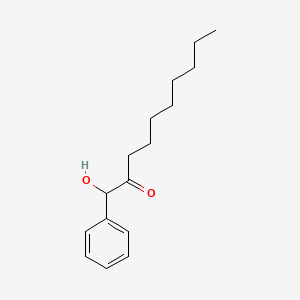
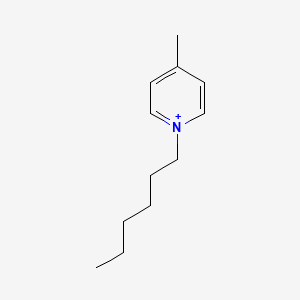
![1,2,3,4,8,9,10,10a-Octahydropyrimido[1,2-a]azepine;benzo[a]anthracen-7-yloxyboronic acid](/img/structure/B14359792.png)
![2-[(But-2-en-1-yl)oxy]ethyl butanoate](/img/structure/B14359799.png)
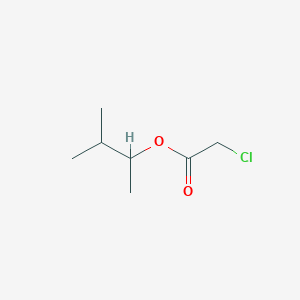
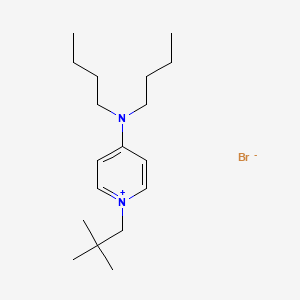
![[4-(Benzenesulfinyl)butoxy]benzene](/img/structure/B14359810.png)
